咪唑-d3

概述

描述

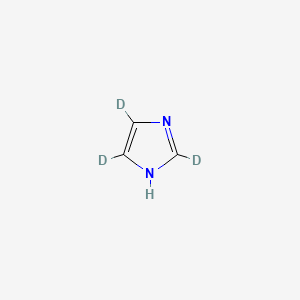

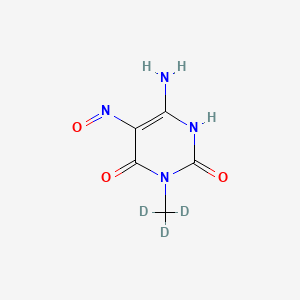

Imidazole-d3 is a biochemical used for proteomics research. It has a molecular formula of C3HD3N2 and a molecular weight of 71.08 .

Synthesis Analysis

Imidazole and its derivatives have found applications in medicine, synthetic chemistry, and industry. The synthesis of imidazole derivatives has been a focus of research over the last few years (2018–2022), with a focus on diverse multicomponent reactions conducted under different conditions . There are several approaches for the synthesis of substituted imidazoles by condensation , ring cyclization , oxidation conversion , solid face analysis , flash vacuum pyrolysis , microreactor and ionic liquid promoted technique .

Molecular Structure Analysis

Imidazole is a five-membered aromatic heterocycle with three carbon and two nitrogen atoms. The two nitrogen atoms are arranged in the 1st and 3rd positions . Imidazole is a basic building block of many biologically important molecules, such as histamine and histidine .

Chemical Reactions Analysis

Imidazole and its derivatives possess remarkable versatility, finding applications in medicine, synthetic chemistry, and industry. This review explores the latest advancements observed over the last few years (2018–2022), focusing on diverse multicomponent reactions conducted under different conditions .

Physical And Chemical Properties Analysis

Imidazole exhibits both acidic and basic properties due to the presence of a pair of non-bonded electrons on one of its nitrogen atoms, which can accept protons, and a hydrogen atom on the other nitrogen atom, which can donate a proton .

科学研究应用

结构和生物化学意义

咪唑环在药物化学中至关重要,因为它们存在于天然产物和合成分子中。它们的结构使它们能够与各种酶和受体结合,显示出广泛的生物活性。咪唑类化合物用于治疗疾病,在诊断和病理学中也很有价值。咪唑环的富电子特性对于这些相互作用和治疗效力很重要 (Zhang et al., 2014)。

生物活性杂环和药物发现

咪唑是一类杂环,包括组氨酸和生物素等重要的生物分子。它们在药物发现中的应用至关重要,因为它们具有广泛的治疗特性。咪唑类药物用于各种临床医学领域,突出了它们在药理学研究和化学治疗特性中的重要性 (Luca, 2006)。

合成和生物学特性

咪唑衍生物的合成及其在生物学背景下的评估,例如抗氧化特性和酶抑制活性,是重要的研究领域。量子化学计算和分子对接技术通常用于了解这些化合物的分子几何形状和相互作用 (Ahmad et al., 2018)。

治疗潜力和机制

含咪唑的化合物在治疗各种疾病方面显示出潜力。咪唑支架的独特结构促进了与酶、蛋白质和受体的结合。研究重点在于它们的抗癌、抗微生物和抗炎活性,其机制涉及酶抑制和 DNA 稳定化 (Alghamdi et al., 2021)。

对材料科学的影响

咪唑的作用不仅限于生物应用,还延伸到材料研究。它在高压等各种条件下的结构和聚合转变引起了材料应用的兴趣。研究探索了咪唑在不同物理条件下的分子间相互作用和分子特征 (Sharma et al., 2015)。

在生物过程中的作用

咪唑核是许多具有多种生物和临床应用的生物活性杂环化合物的组成部分。该领域的研究涉及合成各种咪唑衍生物,并探索它们在包括癌症、病毒感染和炎症在内的一系列条件下的生物活性 (Narasimhan et al., 2011)。

安全和危害

未来方向

The research and development of imidazole and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This review explores the latest advancements observed over the last few years (2018–2022), focusing on diverse multicomponent reactions conducted under different conditions .

属性

IUPAC Name |

2,4,5-trideuterio-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5)/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXXELZNTBOGNW-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N=C(N1)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

71.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazole-d3 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

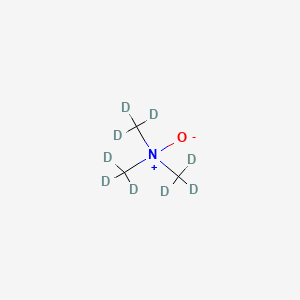

![(1S)-N-tert-Butyloxycarbonyl-1-(4-benzyloxyphenyl)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]propylamine](/img/structure/B587286.png)